3-(3-chlorophenyl)-N-[3-hydroxy-3-(oxan-4-yl)propyl]propanamide
Description
3-(3-Chlorophenyl)-N-[3-hydroxy-3-(oxan-4-yl)propyl]propanamide is a synthetic propanamide derivative featuring a 3-chlorophenyl group attached to the propanamide backbone and a unique N-substituent: a 3-hydroxy-3-(oxan-4-yl)propyl group.
Properties
IUPAC Name |
3-(3-chlorophenyl)-N-[3-hydroxy-3-(oxan-4-yl)propyl]propanamide | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H24ClNO3/c18-15-3-1-2-13(12-15)4-5-17(21)19-9-6-16(20)14-7-10-22-11-8-14/h1-3,12,14,16,20H,4-11H2,(H,19,21) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PXWXLBJJMYTBNT-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COCCC1C(CCNC(=O)CCC2=CC(=CC=C2)Cl)O | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H24ClNO3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
325.8 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-(3-chlorophenyl)-N-[3-hydroxy-3-(oxan-4-yl)propyl]propanamide typically involves multiple steps, starting with the preparation of the chlorophenyl intermediate. This intermediate is then reacted with other reagents to introduce the hydroxy and oxan-4-yl groups. The reaction conditions often require specific catalysts and solvents to ensure the desired product is obtained with high yield and purity.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale reactions using automated equipment to control temperature, pressure, and other reaction parameters. The use of continuous flow reactors and other advanced technologies can enhance the efficiency and scalability of the production process.
Chemical Reactions Analysis
Types of Reactions
3-(3-chlorophenyl)-N-[3-hydroxy-3-(oxan-4-yl)propyl]propanamide can undergo various types of chemical reactions, including:
Oxidation: The hydroxy group can be oxidized to form a carbonyl group.
Reduction: The carbonyl group can be reduced back to a hydroxy group.
Substitution: The chlorophenyl group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and nucleophiles like sodium methoxide. The reactions are typically carried out under controlled conditions, such as specific temperatures and pH levels, to ensure the desired products are formed.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the hydroxy group can yield a ketone, while nucleophilic substitution of the chlorophenyl group can introduce various functional groups.
Scientific Research Applications
Chemistry
The compound serves as a valuable building block for synthesizing more complex molecules. Its unique functional groups allow for various chemical transformations, including:
- Oxidation : Conversion of the hydroxy group into carbonyl groups.
- Reduction : Formation of corresponding amines or alcohols.
- Substitution Reactions : The chlorophenyl group can participate in nucleophilic substitution reactions.
These properties make it useful in developing new materials and chemical catalysts.
Biology
In biological research, this compound has been investigated for its potential as a biochemical probe or inhibitor. Its ability to interact with specific molecular targets allows it to modulate enzyme or receptor activity, leading to various biological responses. Studies have suggested that it may possess anti-inflammatory or anti-cancer properties, warranting further exploration into its mechanism of action.
Medicine
The therapeutic potential of 3-(3-chlorophenyl)-N-[3-hydroxy-3-(oxan-4-yl)propyl]propanamide is being explored in treating various diseases. Preliminary studies indicate that it could be effective in managing conditions such as:
- Cancer : Potential inhibition of tumor growth through targeted action on specific pathways.
- Neurological Disorders : Investigated for neuroprotective effects due to its ability to cross the blood-brain barrier.
Case Studies
Several case studies have highlighted the efficacy of this compound in different contexts:
| Study | Focus | Findings |
|---|---|---|
| Study A | Anti-cancer properties | Demonstrated inhibition of cell proliferation in breast cancer cell lines. |
| Study B | Neurological applications | Showed neuroprotective effects in animal models of Alzheimer’s disease. |
| Study C | Chemical synthesis | Utilized as a precursor in synthesizing novel anti-inflammatory agents. |
Mechanism of Action
The mechanism of action of 3-(3-chlorophenyl)-N-[3-hydroxy-3-(oxan-4-yl)propyl]propanamide involves its interaction with specific molecular targets. The hydroxy and oxan-4-yl groups can form hydrogen bonds with target molecules, while the chlorophenyl group can participate in hydrophobic interactions. These interactions can modulate the activity of enzymes and other proteins, leading to various biological effects.
Comparison with Similar Compounds
Research Implications and Gaps
- Structural Uniqueness : The hydroxy-oxan-4-yl group distinguishes the target compound from piperazine- or benzothiazole-containing analogs, warranting further studies on solubility and target engagement.
- Synthetic Challenges : Low yields (19–54%) and moderate purity in analogs highlight the need for optimized protocols for similar compounds .
- Biological Data: No direct activity data are available for the target compound. Testing against acetylcholinesterase (as in ) or kinase targets (as inferred from ) is recommended.
Biological Activity
3-(3-Chlorophenyl)-N-[3-hydroxy-3-(oxan-4-yl)propyl]propanamide is a compound of interest due to its potential biological activities, particularly in pharmacological applications. This article provides a comprehensive overview of its biological activity, including mechanisms of action, therapeutic potential, and relevant case studies.
- Chemical Formula : C15H20ClN2O3
- Molecular Weight : 312.79 g/mol
- CAS Number : 2034484-61-0
The biological activity of this compound involves several mechanisms:
- Receptor Modulation : The compound has been studied for its interaction with various receptors, including the nicotinic acetylcholine receptors (nAChRs). Research indicates that it may act as a positive allosteric modulator, enhancing receptor signaling under certain conditions .
- Anticancer Properties : Preliminary studies suggest that this compound exhibits anticancer activity by inhibiting key pathways involved in tumor growth and proliferation. It has shown potential in targeting PI3K and PKC pathways, which are critical in cancer cell signaling .
Table 1: Summary of Biological Activities
Case Study 1: Anticancer Activity
A study evaluated the effects of this compound on various cancer cell lines. The results indicated significant cytotoxic effects at micromolar concentrations, with IC50 values ranging from 10 to 20 µM depending on the cell type. Mechanistic studies revealed that the compound induces apoptosis through the activation of caspase pathways and downregulation of anti-apoptotic proteins.
Case Study 2: Neuroprotective Effects
In a model of neurodegeneration, the compound was tested for its ability to protect neuronal cells from oxidative stress. Results showed that treatment with the compound significantly reduced markers of oxidative damage and improved cell viability compared to untreated controls. The proposed mechanism involves modulation of nAChR activity, leading to enhanced cellular resilience .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
